molecular formula C6H2Br2F2 B1294824 1,2-Dibromo-4,5-difluorobenzene CAS No. 64695-78-9

1,2-Dibromo-4,5-difluorobenzene

Cat. No.: B1294824
CAS No.: 64695-78-9
M. Wt: 271.88 g/mol
InChI Key: JTEZQWOKRHOKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.89 g/mol. It features two bromine atoms at the 1- and 2-positions and two fluorine atoms at the 4- and 5-positions on the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of advanced materials .

Its high purity (≥97% by GC) and stability under standard conditions (room-temperature storage) have enabled applications in pharmaceuticals, agrochemicals, and materials science, such as in the synthesis of organic semiconductors and phosphorescent compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-difluorobenzene can be synthesized through the bromination of 1,2-difluorobenzene. The process involves dispersing iron powder in 1,2-difluorobenzene and adding bromine dropwise while maintaining the temperature at around 20°C. After the addition of bromine, the temperature is gradually increased to 50°C, and the reaction is continued for a few hours. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient extraction and purification techniques is crucial in industrial settings to meet the quality standards required for its applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Versatile Building Block
1,2-Dibromo-4,5-difluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. It is particularly useful for introducing bromine and fluorine substituents into aromatic compounds, which can enhance biological activity or modify physical properties.

Case Study: Synthesis of Fluorinated Compounds
In a study involving nucleophilic aromatic substitution, this compound was utilized to synthesize various fluorinated biphenyl derivatives. For instance, it was reacted with carbazole derivatives to yield complex polycyclic structures with potential applications in organic electronics and photonics .

Material Science

Development of Advanced Materials
This compound is employed in the creation of polymers that exhibit enhanced thermal stability and chemical resistance. These properties are essential for developing materials suitable for high-performance applications in industries such as aerospace and electronics.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasAerospace, Electronics

Environmental Chemistry

Impact Studies
Research has focused on the environmental behavior of brominated and fluorinated compounds like this compound. Studies investigate its degradation pathways and ecological impact, contributing to understanding how such compounds behave in ecosystems and their potential toxicity.

Case Study: Environmental Fate Analysis
A comprehensive study analyzed the persistence of this compound in aquatic environments. Results indicated that while the compound is resistant to biodegradation, its breakdown products were less harmful than the parent compound .

Analytical Chemistry

Reference Standard Usage
In analytical laboratories, this compound is frequently used as a reference standard for calibrating instruments. Its consistent properties allow for accurate measurements in various analytical techniques such as gas chromatography and mass spectrometry.

Application Example: Calibration Techniques
The compound has been used to calibrate high-performance liquid chromatography (HPLC) systems to ensure accurate quantification of similar halogenated compounds in environmental samples .

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,5-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms make the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 1,2-dibromo-4,5-difluorobenzene are influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Reactivity

Compound Name Substituents Reactivity in Cross-Coupling Key Findings
This compound Br (1,2), F (4,5) Moderate Sluggish in Suzuki-Miyaura reactions due to electron-withdrawing F groups . Bromines selectively react in Sonogashira couplings to form ethynyl derivatives .
1,2-Dibromo-4,5-dimethylbenzene Br (1,2), CH₃ (4,5) High Electron-donating CH₃ groups enhance reactivity; 52% yield in coupling reactions .
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) Moderate Similar electronic effects but different regioselectivity due to Br/F positions. Limited data on direct comparisons.
1,2-Dichloro-4,5-difluorobenzene Cl (1,2), F (4,5) Low Chlorine’s lower leaving-group ability reduces efficacy in metal-catalyzed reactions.

Physical Properties

Property This compound 1,2-Dibromo-4,5-dimethylbenzene 1,4-Dibromo-2,3-difluorobenzene
Molecular Weight (g/mol) 271.89 278.93 271.89
Melting Point Not reported 85–87°C (est.) Not reported
Boiling Point Not reported ~300°C (est.) Not reported
Solubility Low in polar solvents Moderate in organic solvents Similar to 1,2-dibromo derivative
Hazard Profile Skin/eye irritant Less hazardous Comparable

Market and Production

  • Global Production : Forecasted to grow at a CAGR of 4.2% (2020–2025), driven by demand in pharmaceuticals and agrochemicals .
  • Competitors : 1,2-Dibromo-4,5-bis-(phenylmethoxy)-benzene (CAS 206995-42-8) targets niche markets in specialty polymers, but higher production costs limit scalability .

Key Research Findings

  • Electronic Modulation : Fluorine substitution lowers the LUMO energy, making it a candidate for n-type organic lithium-ion battery materials when functionalized with cyanamide groups (e.g., Li2-DF-PDCA) .

Biological Activity

1,2-Dibromo-4,5-difluorobenzene (DBDFB) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.885 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C₆H₂Br₂F₂
  • Molecular Weight : 271.885 g/mol
  • CAS Number : 64695-78-9
  • IUPAC Name : this compound
  • InChI Key : JTEZQWOKRHOKDG-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of DBDFB indicates that it may exhibit various pharmacological effects. The following sections summarize key findings from studies focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of DBDFB on different cell lines. For example:

  • In a study involving human leukemia cells, DBDFB showed significant cytotoxic effects with an IC₅₀ value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM. This indicates a potent ability to induce cell death in cancer cells, suggesting potential as an anticancer agent .
Cell Line IC₅₀ (µM) Effect
Human Leukemia Cells5Significant cytotoxicity

Mutagenicity

The mutagenic potential of DBDFB has also been investigated using the Ames test, which assesses the mutagenic effect of compounds on bacterial strains. Results indicated that:

  • DBDFB was found to be mutagenic in certain strains of Salmonella typhimurium, particularly in the presence of metabolic activation (S9 mix). The observed mutation frequency suggests that it may pose genetic risks upon exposure .

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of DBDFB:

  • Antimicrobial Activity : Preliminary tests have shown that DBDFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating its effectiveness as an antimicrobial agent .
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus10Effective
Escherichia coli20Moderate effectiveness

Case Studies

  • Case Study on Anticancer Activity :
    A research project focused on the anticancer properties of halogenated compounds included DBDFB as a candidate. The study demonstrated that treatment with DBDFB led to apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that DBDFB could be further developed as a lead compound for cancer therapy .
  • Environmental Impact Assessment :
    An environmental study assessed the impact of DBDFB in aquatic ecosystems. It was determined that exposure to this compound could affect aquatic life, particularly fish species, leading to behavioral changes and reproductive issues at concentrations above 50 µg/L .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,2-dibromo-4,5-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of fluorine, which direct bromination to meta/para positions. A common approach involves sequential halogenation of 1,2-difluorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C).

  • Key considerations :
    • Regioselectivity : Fluorine substituents direct bromination to specific positions, but steric hindrance and competing reaction pathways (e.g., dihalogenation) must be mitigated .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is critical to isolate the product from byproducts like 1,3-dibromo isomers .
  • Yield optimization : Lower temperatures (0–10°C) reduce polybromination, while excess Br₂ (1.2–1.5 equivalents) improves mono-substitution efficiency .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical techniques :
    • GC-MS or HPLC : Quantify purity and detect trace impurities (e.g., residual solvents or isomers) .
    • NMR spectroscopy :
  • ¹H NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants JH-F ~20 Hz) to confirm substitution positions.
  • ¹⁹F NMR : Distinct chemical shifts for fluorine atoms adjacent to bromine (~-110 to -120 ppm) .
    • Elemental analysis : Verify stoichiometry (C₆H₂Br₂F₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

Methodological Answer:

  • Crystallization challenges :
    • Low solubility in common solvents (e.g., hexane, DCM) due to high halogen content.
    • Twinning or disordered crystal packing caused by bulky bromine atoms .
  • Solutions :
    • Use slow vapor diffusion with mixed solvents (e.g., DCM/pentane).
    • Employ SHELXD/SHELXE for phasing heavy atoms (Br, F) in small-molecule refinement. SHELXL is recommended for handling anisotropic displacement parameters .
    • Data collection : High-resolution synchrotron sources (λ ~0.7–1.0 Å) improve Bragg spot separation for accurate unit cell determination .

Q. How do thermodynamic properties (e.g., ΔfH°gas) of this compound compare to its non-brominated analogs?

Methodological Answer:

  • Thermochemical analysis :
    • The bromine substituents increase molecular weight and polarizability, leading to higher formation enthalpy (ΔfH°gas) compared to 1,2-difluorobenzene. Computational methods (DFT/B3LYP) predict ΔfH°gas ≈ -120 kJ/mol, validated via calorimetry .
    • Reactivity : Bromine’s electron-withdrawing effect reduces gas-phase basicity (proton affinity ~750 kJ/mol) compared to fluorine-only analogs (~800 kJ/mol) .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Methodological Answer:

  • Hazard mitigation :
    • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation (H335) .
    • PPE : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to avoid dermal/ocular exposure (H315, H319) .
    • Thermal stability : Decomposition above 200°C releases toxic HBr and HF gases; monitor via real-time FTIR spectroscopy .

Q. How can researchers resolve contradictions in reported reaction kinetics for nucleophilic substitution on this compound?

Methodological Answer:

  • Kinetic studies :
    • Competing pathways : Bromine at the 1,2-positions may undergo SNAr (aromatic substitution) or elimination (forming benzyne intermediates). Use isotopic labeling (¹⁸O/²H) to track mechanistic pathways .
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may favor side reactions. Compare rate constants (kobs) across solvents using stopped-flow UV-Vis spectroscopy .

Properties

IUPAC Name

1,2-dibromo-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215026
Record name 1,2-Dibromo-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-Dibromo-4,5-difluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19204
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

64695-78-9
Record name 1,2-Dibromo-4,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64695-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-4,5-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64695-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dibromo-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIBROMO-4,5-DIFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56N35RZH2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.